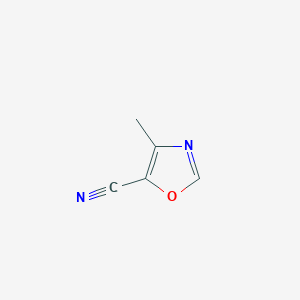

4-Methyl-1,3-oxazole-5-carbonitrile

Description

The exact mass of the compound 4-Methyloxazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,3-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-5(2-6)8-3-7-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSLPQXOLZCAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143117 | |

| Record name | 4-Methyloxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-52-7 | |

| Record name | 5-Cyano-4-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxazole-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Methyl-1,3-oxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical and chemical properties of 4-Methyl-1,3-oxazole-5-carbonitrile (CAS No. 1003-52-7). The information is compiled from various chemical data sources to support research and development activities.

I. Core Physical and Chemical Data

This compound is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl and a nitrile group. Its properties are summarized below.

Data Presentation: Summary of Physical Properties

The quantitative data for this compound are presented in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O | [1][2][3][4] |

| Molecular Weight | 108.10 g/mol | [2][4] |

| CAS Registry Number | 1003-52-7 | [1][2][3] |

| Boiling Point | 60-62 °C at 20 Torr | [3] |

| Density | 1.18 g/cm³ | [3] |

| Flash Point | 75 °C | [3] |

| Refractive Index | 1.488 | [3] |

| Vapor Pressure | 0.326 mmHg at 25°C | [3] |

| LogP (XLogP3) | 0.85 | [3] |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

II. Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not explicitly available in the reviewed literature. These properties are typically determined using standardized methodologies, which are briefly described here.

-

Boiling Point Determination: The boiling point at reduced pressure (vacuum distillation) is a standard technique for compounds that may decompose at their atmospheric boiling point. The procedure involves heating the liquid in a distillation apparatus under a controlled, reduced pressure. The temperature at which the liquid boils and condenses is recorded as the boiling point at that specific pressure.

-

Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The method involves accurately measuring the mass of a known volume of the substance at a specified temperature.

-

Refractive Index Measurement: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer (e.g., an Abbé refractometer). A small sample is placed on the prism, and the instrument measures the angle of refraction relative to a standard, typically at the sodium D-line (589 nm) and a controlled temperature.

-

Flash Point Determination: The flash point is determined using either an open-cup or closed-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors above the liquid will ignite momentarily.

III. General Synthesis and Analysis Workflow

While no specific biological signaling pathways involving this compound are documented in the provided search results, a logical workflow for its synthesis and characterization can be conceptualized. This workflow represents a standard procedure in organic chemistry for producing and verifying a target compound.

Caption: General workflow for the synthesis and characterization of an organic compound.

References

An In-Depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbonitrile: Structure, Bonding, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₄N₂O.[1][2][3] It possesses a five-membered oxazole ring substituted with a methyl group at the 4-position and a nitrile group at the 5-position. The structural arrangement of atoms confers specific chemical and physical properties to the molecule, making it a point of interest in synthetic and medicinal chemistry.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [1][2][3] |

| Molecular Weight | 108.1 g/mol | [1][2] |

| CAS Number | 1003-52-7 | [1][2][3] |

| Appearance | Light brown to brown liquid | |

| Boiling Point | 162 °C at 101.8 kPa | |

| Density | 1.12 at 20 °C | |

| LogP | 0.53 at 20 °C and pH 8.6 |

Chemical Bonding and Molecular Geometry

The bonding within the this compound molecule is characterized by a combination of sigma (σ) and pi (π) bonds, contributing to its aromatic character and reactivity. The oxazole ring itself is a planar, π-electron deficient system. The precise bond lengths and angles define the molecule's three-dimensional conformation and are critical for understanding its interaction with biological targets.

A detailed table of bond lengths and angles would be presented here if experimental or calculated data were available. At present, specific crystallographic or computational data for this compound is not publicly available.

Below is a 2D representation of the chemical structure.

Caption: 2D structure of this compound.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the reaction of (diethoxymethyl)acetate with 2-aminoprop-1-ene-1,1,3-tricarbonitrile.

Experimental Protocol: Synthesis from (Diethoxymethyl)acetate and 2-aminoprop-1-ene-1,1,3-tricarbonitrile

This section would provide a detailed, step-by-step experimental protocol if one were available in the cited literature. The current information is limited to a reaction scheme.

The general synthetic approach is illustrated in the workflow diagram below.

Caption: General synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are available from commercial suppliers and can be used as a reference for experimental verification.[1]

A detailed table of predicted chemical shifts for both ¹H and ¹³C NMR would be presented here.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum with peak assignments would be included in this section if available.

Mass Spectrometry (MS)

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern. General fragmentation of the oxazole ring often involves cleavage of the C-O and N-C bonds.

A diagram illustrating the predicted fragmentation pathway would be included here.

Applications in Drug Development

While the broader class of oxazole-containing compounds has shown significant promise in medicinal chemistry with a wide range of biological activities, specific information regarding the pharmacological profile of this compound is currently limited in publicly available literature. Its structural motifs, including the oxazole ring and the nitrile group, suggest potential for investigation as a scaffold in the design of novel therapeutic agents. The nitrile group, for instance, can act as a hydrogen bond acceptor or be metabolized to a carboxylic acid, potentially influencing the pharmacokinetic properties of a drug candidate.

This section would be expanded with details on specific biological targets, signaling pathways, or therapeutic areas if such research were published.

Conclusion

This compound is a readily synthesizable heterocyclic compound. While comprehensive data on its structural and biological properties are not yet widely available, its chemical features suggest it could be a valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further research into its detailed structural characterization, reactivity, and biological activity is warranted to fully explore its potential.

References

An In-depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbonitrile (CAS 1003-52-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-oxazole-5-carbonitrile, with CAS number 1003-52-7, is a substituted oxazole heterocycle. This molecule is noted in chemical literature primarily as a key intermediate in the synthesis of Vitamin B6 (Pyridoxine), highlighting its significance in the production of essential biochemical compounds.[1][2] The oxazole ring system is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[3] This technical guide provides a comprehensive overview of the known properties, synthesis, and safety information for this compound, based on available public data. Due to a scarcity of dedicated research on this specific molecule, this guide also touches upon the general characteristics of the oxazole class to provide broader context for researchers.

Chemical and Physical Properties

This compound is a liquid at room temperature, appearing as a light brown to brown substance.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O | [5] |

| Molecular Weight | 108.1 g/mol | [5] |

| Appearance | Light brown to brown liquid | [4] |

| Boiling Point | 162 °C at 101.8 kPa | ChemicalBook |

| Density | 1.12 g/cm³ at 20 °C | ChemicalBook |

| Vapor Pressure | 3.373 hPa at 20 °C | ChemicalBook |

| LogP | 0.53 at 20 °C and pH 8.6 | [4] |

| pH | 8.6 at 19.5 °C and 10 g/L | [4] |

| Surface Tension | 72 mN/m at 1 g/L and 20 °C | ChemicalBook |

| Topological Polar Surface Area | 49.8 Ų | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Synthesis

The primary documented method for the synthesis of this compound involves the dehydration of 5-carbamoyl-4-methyl-oxazole. A process detailed in a European patent describes this conversion using a lower alkanecarboxylic acid anhydride in the presence of a nickel or copper catalyst.[1]

Experimental Protocol: Synthesis from 5-Carbamoyl-4-methyl-oxazole[1]

This protocol is based on an example provided in European Patent EP0010697A1.[1]

Materials:

-

5-Carbamoyl-4-methyl-oxazole

-

Acetic anhydride

-

Nickel(II) acetate

-

Methanol (for workup of residue)

Procedure:

-

A mixture of 126.1 g (1.0 mol) of 5-carbamoyl-4-methyl-oxazole, 510.5 g (5.0 mol) of acetic anhydride, and 1.77 g (0.01 mol) of nickel(II) acetate is prepared.

-

The mixture is heated to its boiling point.

-

The acetic acid formed during the reaction, along with excess acetic anhydride and the product, 5-cyano-4-methyl-oxazole, are continuously distilled off.

-

The distillate is immediately cooled to prevent any potential back-reaction.

-

Heating is continued until the bottom temperature reaches 156 °C.

-

The remaining distillate is collected by slowly reducing the pressure.

-

The final product, this compound, is isolated from the collected distillate by fractional distillation.

-

Further product can be recovered from the reaction residue by cleavage of the 5-(N-acetyl-carbamoyl)-4-methyl-oxazole by-product with methanol, which regenerates the starting material, 5-carbamoyl-4-methyl-oxazole. This can then be recycled.

The reported yield for this process is approximately 91.5%.[1]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

As of the latest literature search, detailed experimental spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound has not been published in peer-reviewed journals. Chemical database entries contain predicted NMR data, but these are computational estimations and have not been experimentally verified.[5] For a research audience, the absence of this data is a significant gap, and any researcher synthesizing or using this compound would need to perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement in any signaling pathways of this compound.

However, the oxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3] For example, various oxazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as tubulin polymerization inhibitors for anticancer applications.[6]

The lack of data for this specific nitrile derivative presents an opportunity for future research. A logical first step for its biological evaluation would be to screen it against a panel of common biological targets, such as various kinases, proteases, or in cell-based assays for cytotoxicity against cancer cell lines.

Caption: A proposed workflow for the initial biological evaluation of the title compound.

Applications

The most prominent documented application of this compound is as a chemical intermediate. It plays a role in some synthetic routes for Vitamin B6.[1][2] Additionally, it is commercially available as a research chemical, suggesting its use as a building block in the synthesis of more complex molecules for various research and development purposes, including proteomics research applications.

Safety and Handling

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is toxic if swallowed, in contact with skin, or if inhaled.[5]

GHS Classification: [5]

-

Acute toxicity - Oral, Category 3

-

Acute toxicity - Dermal, Category 3

-

Acute toxicity - Inhalation, Category 3

Precautionary Statements: [5]

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P311 (Call a POISON CENTER or doctor/physician), P330 (Rinse mouth), P361+P364 (Take off immediately all contaminated clothing and wash it before reuse).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

Conclusion

This compound is a functionally interesting heterocyclic compound with a confirmed role as a synthetic intermediate for Vitamin B6. While its physicochemical properties and a viable synthetic route are documented, there is a notable absence of published experimental data regarding its spectroscopic characterization and biological activity. This presents both a challenge for immediate application and an opportunity for new research avenues. The established biological relevance of the oxazole core suggests that this compound could be a valuable starting point for screening campaigns in drug discovery and for the development of novel chemical probes. Future work should focus on the full experimental characterization of this molecule and a systematic evaluation of its biological properties to unlock its full potential.

References

- 1. EP0010697A1 - Process for the preparation of an oxazole - Google Patents [patents.google.com]

- 2. CN1003515B - Synthetic Technology of Vitamin B6 Intermediate 4-Methyl-5-Alkoxyoxazole - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

Spectroscopic data for 4-Methyl-1,3-oxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical and predicted spectroscopic data for 4-Methyl-1,3-oxazole-5-carbonitrile (CAS No. 1003-52-7). Due to the limited availability of detailed experimental protocols in publicly accessible literature, this document outlines a plausible synthetic route and general methodologies for spectroscopic analysis based on established chemical principles for similar oxazole derivatives. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₄N₂O.[1][2] Its structure consists of a five-membered oxazole ring substituted with a methyl group at the 4-position and a nitrile group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1003-52-7 | [1][2] |

| Molecular Formula | C₅H₄N₂O | [1][2] |

| Molecular Weight | 108.10 g/mol | [2] |

| Canonical SMILES | CC1=C(C=N-O-1)C#N | N/A |

| InChI Key | JZSLPQXOLZCAME-UHFFFAOYSA-N | N/A |

| Predicted LogP | 0.53 | N/A |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| -CH₃ | ~2.4 |

| -H (oxazole ring) | ~8.1 |

| ¹³C NMR | |

| -CH₃ | ~11 |

| -C (nitrile) | ~114 |

| C4 (oxazole ring) | ~130 |

| C5 (oxazole ring) | ~110 |

| C2 (oxazole ring) | ~151 |

Note: These are predicted values and should be confirmed with experimental data.

Proposed Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for oxazole synthesis. One common approach is the Robinson-Gabriel synthesis and its variations, which involve the cyclization of α-acylamino ketones. A potential starting material for this compound could be 2-amino-3-oxobutanenitrile.

General Synthesis Protocol Outline

-

Acylation of Amine: The starting amino ketone is acylated to form an α-acylamino ketone.

-

Cyclization/Dehydration: The α-acylamino ketone is then subjected to cyclization using a dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid, or polyphosphoric acid) to form the oxazole ring.

-

Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent. The product is then purified using techniques such as column chromatography or recrystallization.

General Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The presence of characteristic absorption bands for the nitrile (C≡N) and the C=N and C-O bonds of the oxazole ring are identified.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI) is used.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and aspects of the structure.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and analysis.

Logical Relationships in Characterization

This diagram shows the logical connection between the synthesized compound and the analytical techniques used for its characterization.

Caption: Logical flow of compound characterization.

Conclusion

References

4-Methyl-1,3-oxazole-5-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,3-oxazole-5-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, molecular formula, and molecular weight. While specific biological activities and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide presents general methodologies for the synthesis of related oxazole derivatives and discusses the known biological significance of the broader oxazole class of compounds.

Compound Identification and Properties

This compound is a substituted oxazole ring, a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. The presence of a nitrile group and a methyl group on the oxazole core suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O | [1][2] |

| Molecular Weight | 108.10 g/mol | [2] |

| Boiling Point | 162℃ at 101.8kPa | [3] |

| Density | 1.12 at 20℃ | [3] |

| Vapor Pressure | 3.373hPa at 20℃ | [3] |

| Appearance | Light brown to brown liquid | [3] |

| LogP | 0.53 at 20℃ and pH 8.6 | [3] |

| Surface Tension | 72mN/m at 1g/L and 20℃ | [3] |

| Storage Temperature | 2-8°C | [3] |

| pH | 8.6 at 19.5℃ and 10g/L | [3] |

Synthesis and Experimental Protocols

Given the lack of a specific protocol for the title compound, a generalized conceptual workflow for the synthesis of a substituted oxazole is presented below. This workflow is for illustrative purposes and would require optimization for the specific synthesis of this compound.

References

Unlocking the Therapeutic Potential of 4-Methyl-1,3-oxazole-5-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-1,3-oxazole-5-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, most notably in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of cytotoxic agents, exhibiting potent activity against a range of human cancer cell lines. The mechanism of action for many of these compounds is believed to involve the disruption of microtubule dynamics, a critical process for cell division.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected oxazole derivatives, highlighting their potency against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Assay | Activity Metric | Value | Reference |

| 1 | 1,3-Oxazole Derivative | Hep-2 | Cytotoxicity | IC50 | 60.2 µM | [1] |

| 2 | 5-Sulfonyl-1,3-oxazole-4-carboxylate | Human Cancer Cell Lines (average) | Cytotoxicity | GI50 | 5.37 µM | [2][3] |

| 3 | 5-Sulfonyl-1,3-oxazole-4-carboxylate | Human Cancer Cell Lines (average) | Total Growth Inhibition | TGI | 12.9 µM | [2][3] |

| 4 | 5-Sulfonyl-1,3-oxazole-4-carboxylate | Human Cancer Cell Lines (average) | Lethal Concentration | LC50 | 36.0 µM | [2][3] |

| 5 | 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile (7b) | Kelly (Neuroblastoma) | Cytotoxicity | IC50 | 1.9 µM | [4] |

| 6 | 1,3,4-Oxadiazole Derivative (8e) | MCF-7 (Breast) | Cytotoxicity | IC50 | 3.19 µM | [5] |

| 7 | 1,3,4-Oxadiazole Derivative (8f) | HCT116 (Colorectal) | Cytotoxicity | IC50 | 8.21 µM | [5] |

Potential Signaling Pathways in Cancer

While direct evidence for this compound derivatives is still emerging, studies on structurally related heterocyclic compounds suggest two primary mechanisms of anticancer action: inhibition of tubulin polymerization and modulation of the PI3K/Akt/mTOR signaling pathway.

Tubulin Polymerization Inhibition: Many oxazole derivatives function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[6] This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).

PI3K/Akt/mTOR Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Structurally related compounds, such as indole derivatives, have been shown to inhibit this pathway.[7][8] It is plausible that this compound derivatives could exert their anticancer effects by targeting key components of this pathway, leading to decreased cell proliferation and survival.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) values for selected oxazole derivatives against various microbial strains.

| Compound ID | Derivative Class | Microbial Strain | Assay | Activity Metric | Value (µg/mL) | Reference |

| 8 | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis 756 | Antimicrobial | MIC | 56.2 | [9] |

| 9 | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | B. subtilis ATCC 6683 | Antimicrobial | MIC | 56.2 | [9] |

| 10 | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | C. albicans 128 | Antifungal | MIC | 14 | [9] |

| 11 | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole | C. albicans 128 | Antifungal | MIC | 14 | [9] |

| 12 | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole | C. albicans 128 | Antifungal | MIC | 14 | [9] |

| 13 | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | P. aeruginosa ATCC 27853 | Antibiofilm | MBIC | 14 | [9] |

| 14 | 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-benzyl-1,3-oxazol-5(4H)-one | E. coli ATCC 25922 | Antimicrobial | MIC | 28.1 | [9] |

| 15 | 1,3,4-Oxadiazole Derivative (11) | E. coli | Antimicrobial | MIC | 1.56-3.13 | [10] |

| 16 | 1,3,4-Oxadiazole Derivative (12) | S. aureus | Antimicrobial | MIC | 1.56-6.25 | [10] |

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel oxazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., Hep-2, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Resazurin or other viability indicators (optional)

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the oxazole derivatives in the appropriate broth medium directly in the 96-well plates.

-

Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add the standardized inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring absorbance or using a viability indicator.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatile nature of the oxazole scaffold allows for extensive structural modifications to optimize potency and selectivity. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research in this exciting area of drug discovery. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to enable rational drug design and advance the most promising candidates towards clinical development.

References

- 1. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 10. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Promise of Substituted Oxazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural properties allow for diverse interactions with a wide array of biological targets, making substituted oxazoles a fertile ground for the discovery of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of substituted oxazoles, with a focus on their anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective activities. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development in this promising field.

Anti-inflammatory Applications

Substituted oxazoles have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[3][4] Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory signaling pathways like NF-κB.[5][6]

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity of Substituted Oxazoles

| Compound | Assay | Target/Model | Activity | Reference |

| Naphtho[2,3-d]oxazole derivative 3a | LOX Inhibition Assay | Soybean LOX | Significant inhibition at 25 µM | [5] |

| Furan oxazole amine derivative P1 | COX-2 Inhibition Assay | RAW 264.7 cells | Good activity (comparable to Celecoxib) | [7] |

| Furan oxazole amine derivative P2 | COX-2 Inhibition Assay | RAW 264.7 cells | Good activity (comparable to Celecoxib) | [7] |

| Oxazole derivative A1 | Carrageenan-induced Rat Paw Edema | Wistar rats | Maximum anti-inflammatory activity in the series | [8] |

| Flurbiprofen-based oxadiazole derivative 10 | Carrageenan-induced Paw Edema | Mice | 88.33% edema inhibition | [9] |

| 2,5-disubstituted-1,3,4-oxadiazole Ox-6f | Heat-induced Albumin Denaturation | - | 74.16% inhibition at 200 µg/mL | [10] |

| 2,5-disubstituted-1,3,4-oxadiazole Ox-6f | Carrageenan-induced Rat Paw Edema | Rats | 79.83% reduction in edema volume | [10] |

Experimental Protocols

1. Carrageenan-induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.[8][9]

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds, vehicle (control), and standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.

-

After a specific time (e.g., 30 or 60 minutes), 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

2. In Vitro COX-2 Inhibition Assay

This assay assesses the direct inhibitory effect of compounds on the COX-2 enzyme in a cell-based model.[7]

-

Cell Line: RAW 264.7 macrophage cells are commonly used.

-

Procedure:

-

RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., Celecoxib) for a defined period.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

The production of prostaglandin E2 (PGE2) in the cell culture supernatant is measured using an ELISA kit.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of COX-2 activity, is determined.

Signaling Pathways

Anti-cancer Applications

Substituted oxazoles have emerged as a promising class of anti-cancer agents, exhibiting cytotoxic activity against a wide range of cancer cell lines.[4][11] A prominent mechanism of action for many anti-cancer oxazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10][12]

Data Presentation: In Vitro Anti-cancer Activity of Substituted Oxazoles

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oxazolo[5,4-d]pyrimidine derivative 3g | HT29 | Primary Colon Adenocarcinoma | 58.4 | [5] |

| Oxazolo[5,4-d]pyrimidine derivative 3e | LoVo | Metastatic Colon Adenocarcinoma | 177.52 | [5] |

| 1,3-Oxazole sulfonamide 16 | Leukemia cell lines (average) | Leukemia | 0.0488 | [3] |

| 2-chloro-5-methylphenyl substituted sulfonamide | Leukemia cell lines (average) | Leukemia | 0.0488 | [3] |

| 1-naphthyl substituted sulfonamide | Leukemia cell lines (average) | Leukemia | 0.0447 | [3] |

| 1,3,4-oxadiazole derivative 8e | MCF-7 | Breast Cancer | 3.19 | [13] |

| 1,3,4-oxadiazole derivative 8f | HCT116 | Colorectal Cancer | 7.49 | [13] |

| 1,3,4-oxadiazole derivative 8e | HepG2 | Liver Cancer | 5.43 | [13] |

Experimental Protocols

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][15]

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, DU-145) and a normal cell line (for cytotoxicity comparison).

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

2. Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.[13]

-

Materials: Purified tubulin protein, GTP, and a fluorescence plate reader.

-

Procedure:

-

Tubulin is incubated with various concentrations of the test compounds or a known tubulin inhibitor (e.g., Colchicine) in a polymerization buffer.

-

Polymerization is initiated by the addition of GTP and warming the mixture to 37°C.

-

The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

-

-

Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated.

Signaling Pathways

Anti-microbial Applications

Substituted oxazoles have demonstrated broad-spectrum anti-microbial activity against various pathogenic bacteria and fungi.[7][8] One of the key mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[5]

Data Presentation: In Vitro Anti-microbial Activity of Substituted Oxazoles

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Propanoic acid derivative 5 | S. aureus | - | [7] |

| Propanoic acid derivative 6 | E. coli | - | [7] |

| Pyrazole-oxazol-5-one derivative 8 | S. aureus | - | [7] |

| Pyrazole derivative 9 | S. aureus FDA 209P | 2 | [7] |

| 1,3,4-Oxadiazole derivative 30 | Clostridium difficile | 0.003–0.03 | [10] |

| 2-acylamino-1,3,4-oxadiazole 22a | Staphylococcus aureus | 1.56 | [10] |

| 2-acylamino-1,3,4-oxadiazole 22b | Bacillus subtilis | 0.78 | [10] |

| 2,5-disubstituted 1,3,4-oxadiazole 43 | A. niger | 8-16 times more active than fluconazole | [10] |

Note: Some entries in the original source did not provide specific MIC values but indicated significant activity.

Experimental Protocols

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

-

Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial or fungal inoculum.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

2. Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[5]

-

Materials: Mueller-Hinton agar plates, sterile cork borer, microbial suspension.

-

Procedure:

-

Inoculate the surface of the agar plate uniformly with the microbial suspension.

-

Create wells in the agar using a sterile cork borer.

-

Add a fixed volume of the test compound solution to each well.

-

Incubate the plates under appropriate conditions.

-

-

Data Analysis: The diameter of the zone of inhibition around each well is measured to determine the extent of antimicrobial activity.

Signaling Pathways

Neuroprotective Applications

Substituted oxazoles are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][11] Their neuroprotective effects are attributed to their ability to modulate signaling pathways involved in neuronal apoptosis, oxidative stress, and neuroinflammation.[7][16]

Data Presentation: In Vitro Neuroprotective and Related Activities of Substituted Oxazoles

| Compound | Assay/Target | Model | Activity | Reference |

| Benzo[d]oxazole derivative 5c | Aβ25-35-induced neurotoxicity | PC12 cells | Significant increase in cell viability at 1.25, 2.5, and 5 µg/mL | [8] |

| Phenylisoxazole carbohydrazide 6c | MAO-B Inhibition | - | Potent inhibition (nanomolar to micromolar range) | [11] |

| 1,2,4-oxadiazole derivative 2b | Acetylcholinesterase (AChE) Inhibition | - | IC50 = 0.0158 µM | [13] |

| 1,2,4-oxadiazole derivative 2c | Acetylcholinesterase (AChE) Inhibition | - | IC50 = 0.025 µM | [13] |

| 1,2,4-oxadiazole derivative 4c | MAO-A Inhibition | - | IC50 = 0.11 µM | [17] |

| 1,3,4-oxadiazole derivative A3 | PTZ-induced Neuroinflammation | Rats | Dose-dependent neuroprotective effect | [14] |

Experimental Protocols

1. Neuroprotection Assay in SH-SY5Y Cells

This in vitro assay evaluates the ability of compounds to protect neuronal cells from neurotoxin-induced cell death.[4][18]

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

-

Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptide.

-

Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

-

Assess cell viability using the MTT assay as described previously.

-

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and neurotoxin to those treated with the neurotoxin alone.

2. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.[7][19]

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways

Conclusion

The diverse biological activities of substituted oxazoles underscore their immense potential in drug discovery and development. This technical guide has provided a snapshot of the current research landscape, highlighting the anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective applications of this versatile heterocyclic scaffold. The compiled quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and synthesis of novel oxazole-based therapeutics with improved efficacy and safety profiles. As research in this area continues to evolve, substituted oxazoles are poised to make a significant impact on the treatment of a wide range of human diseases.

References

- 1. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4, Oxadiazole Compound A3 Provides Robust Protection Against PTZ-Induced Neuroinflammation and Oxidative Stress by Regulating Nrf2-Pathway [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbonitrile: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,3-oxazole-5-carbonitrile, a key heterocyclic intermediate. The document details its historical context, particularly its crucial role in the industrial synthesis of Vitamin B6. It presents a thorough examination of its chemical and physical properties, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis are provided, along with a logical workflow diagram. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering a consolidated source of technical information.

Introduction

This compound, with the chemical formula C₅H₄N₂O, is a substituted oxazole compound of significant interest in synthetic organic chemistry. Its primary importance stems from its function as a crucial precursor in the multi-step synthesis of Pyridoxine (Vitamin B6), a vital human nutrient. The oxazole ring system itself is a common scaffold in many biologically active compounds, making the synthesis and functionalization of derivatives like this compound a subject of continued relevance. This guide will delve into the known synthesis methodologies, physical and chemical properties, and the historical context of this important molecule.

History and Discovery

While a singular "discovery" paper for this compound is not readily identifiable in the published scientific literature, its existence and methods for its preparation became prominent in the context of industrial Vitamin B6 synthesis. Patents from the early 1960s onward describe the "oxazole synthesis" route to Vitamin B6, where this nitrile is a key intermediate. For instance, a US patent granted to Merck & Co. in the early 1960s outlines a pathway involving oxazole derivatives for the synthesis of pyridoxine.[1] Subsequent patents from the 1980s further refined the industrial preparation of this intermediate, highlighting its established role in large-scale chemical production.[1][2][3] These documents collectively point to its recognition and synthesis being driven by the commercial demand for Vitamin B6.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 108.10 g/mol .[4][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [4][5] |

| Molecular Weight | 108.10 g/mol | [4][5] |

| CAS Number | 1003-52-7 | [4][5] |

| Appearance | Solid | - |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area | 49.8 Ų | [4] |

| Complexity | 126 | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the dehydration of a corresponding amide precursor. While various dehydrating agents can be employed, industrial processes have often utilized phosphorus pentoxide or phosphorus oxychloride.

General Synthesis Workflow

The logical workflow for a common synthesis approach is depicted in the diagram below. This process starts from readily available starting materials and proceeds through the formation of an amide intermediate, which is then cyclized and dehydrated to yield the target nitrile.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound based on methods described in the patent literature.

Reaction: Dehydration of 4-Methyl-1,3-oxazole-5-carboxamide

Materials:

-

4-Methyl-1,3-oxazole-5-carboxamide

-

Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., toluene, chloroform)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux and extraction

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Methyl-1,3-oxazole-5-carboxamide in an inert solvent.

-

Carefully add the dehydrating agent (e.g., phosphorus pentoxide or phosphorus oxychloride) portion-wise to the suspension. The reaction can be exothermic.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction mixture by pouring it over crushed ice or adding ice-cold water.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or distillation under reduced pressure to yield pure this compound.

Note: This is a generalized procedure. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. The expected spectral data are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | A singlet for the methyl protons (CH ₃) and a singlet for the oxazole ring proton (CH ). |

| ¹³C NMR | Resonances for the methyl carbon (C H₃), the quaternary carbons of the oxazole ring, the oxazole ring C-H, and the nitrile carbon (C N). |

| Infrared (IR) | A characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound. |

Application in Vitamin B6 Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the "oxazole synthesis" of Vitamin B6 (pyridoxine). This synthetic route is a cornerstone of the industrial production of this essential vitamin.

Vitamin B6 Synthesis Pathway

The logical flow from this compound to Pyridoxine involves a Diels-Alder reaction followed by subsequent transformations.

Caption: The role of this compound in the synthesis of Vitamin B6.

In this pathway, the oxazole ring of this compound acts as the diene in a Diels-Alder cycloaddition reaction with a suitable dienophile. The resulting bicyclic intermediate is then subjected to a series of reactions, including aromatization and functional group manipulations, to construct the pyridine ring of pyridoxine.

Conclusion

This compound is a heterocyclic compound of significant industrial importance, primarily due to its role as a key building block in the synthesis of Vitamin B6. While its initial discovery is embedded within the history of industrial chemical process development rather than in seminal academic publications, its synthesis and properties are well-established. This guide has provided a consolidated overview of its synthesis, including a detailed experimental protocol and workflow, along with its key physicochemical and spectroscopic data. For researchers and professionals in organic synthesis and medicinal chemistry, a thorough understanding of this intermediate is valuable for the development of efficient synthetic routes to complex molecules.

References

- 1. CN86101512A - The synthesis technique of vitamin B6 intermediate 4-methyl-5-alkoxy-oxazole - Google Patents [patents.google.com]

- 2. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

- 3. CN1003515B - Synthetic Technology of Vitamin B6 Intermediate 4-Methyl-5-Alkoxyoxazole - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the cyclization reaction of aminomalononitrile tosylate with an acetylating agent. This method offers a straightforward and efficient route to the target compound. The protocol includes reagent specifications, step-by-step experimental procedures, and purification methods. Quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals. Their diverse biological activities make them attractive scaffolds in drug discovery. The synthesis of substituted oxazoles is therefore of significant interest. This protocol details a reliable method for the preparation of this compound from readily available starting materials, aminomalononitrile tosylate and acetic anhydride. The reaction proceeds via an initial acylation of the amino group followed by an intramolecular cyclization and dehydration to form the oxazole ring.

Experimental Protocol

Materials and Reagents:

-

Aminomalononitrile tosylate

-

Acetic anhydride

-

Pyridine

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aminomalononitrile tosylate (1.0 eq).

-

Solvent and Base Addition: Add pyridine (5 vol) to the flask and stir the mixture until the solid is fully dissolved.

-

Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing ethyl acetate (10 vol) and saturated aqueous sodium bicarbonate solution (10 vol).

-

Separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 10 vol) and brine (1 x 10 vol).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| Aminomalononitrile tosylate | 1.0 eq |

| Acetic anhydride | 1.2 eq |

| Pyridine | 5 vol |

| Reaction Conditions | |

| Temperature | Reflux (~115 °C) |

| Duration | 4-6 hours |

| Product | |

| Expected Yield | 75-85% |

| Purity (by HPLC/NMR) | >98% |

| Appearance | White to off-white solid |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.55 (s, 3H, CH₃), 8.10 (s, 1H, oxazole-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 14.1, 113.5, 135.8, 152.4, 161.2 |

| IR (KBr, cm⁻¹) | 2240 (C≡N), 1620 (C=N), 1580 (C=C) |

| Mass Spec (ESI) | m/z 109.04 [M+H]⁺ |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for both small-scale and larger-scale preparations in a research and development setting. The detailed workflow and tabulated data offer a comprehensive guide for chemists involved in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications.

One-Pot Synthesis of Substituted Oxazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Its importance in medicinal chemistry has driven the development of numerous synthetic methodologies. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This document provides detailed application notes and experimental protocols for several key one-pot methods for the synthesis of substituted oxazoles.

Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a versatile and widely used method for the preparation of 5-substituted and 4,5-disubstituted oxazoles. The classical approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. A one-pot modification allows for the synthesis of 4,5-disubstituted oxazoles by including an in-situ alkylation of the TosMIC intermediate.

Application Notes:

The one-pot van Leusen reaction is particularly useful for generating diverse libraries of oxazoles for drug discovery. The use of ionic liquids as the solvent has been shown to be an environmentally benign and efficient approach, allowing for easy recycling of the reaction medium.[1] The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on both the aldehyde and the alkylating agent. Aromatic aldehydes with electron-withdrawing groups tend to exhibit higher reactivity.[2]

Quantitative Data: One-Pot Van Leusen Synthesis in Ionic Liquid [bmim]Br

| Aldehyde (R1-CHO) | Aliphatic Halide (R2-X) | Time (h) | Yield (%) |

| Benzaldehyde | 1-Bromobutane | 10 | 92 |

| 4-Chlorobenzaldehyde | 1-Bromobutane | 8 | 95 |

| 4-Nitrobenzaldehyde | 1-Bromobutane | 7 | 98 |

| 4-Methoxybenzaldehyde | 1-Bromobutane | 12 | 85 |

| 2-Naphthaldehyde | 1-Bromobutane | 10 | 89 |

| Cinnamaldehyde | 1-Bromobutane | 12 | 82 |

| Benzaldehyde | Benzyl bromide | 10 | 90 |

| 4-Chlorobenzaldehyde | Benzyl bromide | 8 | 93 |

Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in [bmim]Br[1]

Materials:

-

Tosylmethyl isocyanide (TosMIC)

-

Aliphatic halide (e.g., 1-bromobutane)

-

Aldehyde (e.g., benzaldehyde)

-

Potassium carbonate (K₂CO₃)

-

1-Butyl-3-methylimidazolium bromide ([bmim]Br)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of TosMIC (1.0 mmol, 195.2 mg) and K₂CO₃ (3.0 mmol, 414.6 mg) in [bmim]Br (2.5 mL), add the aliphatic halide (1.5 mmol).

-

Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the TosMIC is consumed.

-

Add the aldehyde (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 10 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.

Reaction Pathway

Caption: One-pot Van Leusen synthesis of 4,5-disubstituted oxazoles.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and powerful method for constructing the oxazole ring via the intramolecular cyclodehydration of 2-acylamino ketones.[3] One-pot modifications, such as a combined Friedel-Crafts/Robinson-Gabriel synthesis, have been developed to enhance its efficiency and substrate scope.[4]

Application Notes:

This method is particularly suitable for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. A variety of cyclodehydrating agents can be employed, with sulfuric acid being traditional, while milder reagents like trifluoromethanesulfonic acid or a combination of triphenylphosphine and iodine are used for more sensitive substrates.[3][5] The one-pot Friedel-Crafts/Robinson-Gabriel approach allows for the synthesis of highly substituted oxazoles from simple oxazolone templates and aromatic nucleophiles.[4]

Quantitative Data: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis

| Oxazolone Substituent (R1) | Aromatic Nucleophile | Product Substituents (R1, R2, R3) | Yield (%) |

| Phenyl | Benzene | Phenyl, Phenyl, H | 85 |

| Phenyl | Toluene | Phenyl, p-Tolyl, H | 82 |

| Phenyl | Anisole | Phenyl, p-Methoxyphenyl, H | 90 |

| Methyl | Benzene | Methyl, Phenyl, H | 75 |

| Methyl | Anisole | Methyl, p-Methoxyphenyl, H | 88 |

Experimental Protocol: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis[4]

Materials:

-

2-Substituted-5(4H)-oxazolone

-

Aromatic nucleophile (e.g., anisole)

-

Aluminum chloride (AlCl₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the 2-substituted-5(4H)-oxazolone (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add aluminum chloride (1.2 mmol, 160 mg).

-

Add the aromatic nucleophile (3.0 mmol) to the mixture and stir at 0 °C for 1 hour.

-

Add trifluoromethanesulfonic acid (2.0 mmol, 0.18 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 2,4,5-trisubstituted oxazole.

Reaction Pathway

Caption: One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles.

Copper-Catalyzed Oxidative Cyclization

Copper-catalyzed one-pot methods provide a direct route to polysubstituted oxazoles from readily available starting materials. One such approach involves the tandem oxidative cyclization of β-ketoesters and primary amines.

Application Notes:

This method is advantageous due to the low cost and low toxicity of the copper catalyst. The reaction proceeds under mild conditions, often at room temperature, and demonstrates good functional group tolerance. A variety of β-dicarbonyl compounds and benzylamine derivatives can be utilized, with electron-withdrawing substituents on the benzylamine generally leading to higher yields.[6]

Quantitative Data: Copper-Catalyzed One-Pot Synthesis of Oxazoles

| β-Ketoester | Benzylamine Derivative | Yield (%) |

| Ethyl acetoacetate | Benzylamine | 85 |

| Ethyl benzoylacetate | Benzylamine | 82 |

| Acetylacetone | Benzylamine | 78 |

| Ethyl acetoacetate | 4-Chlorobenzylamine | 90 |

| Ethyl acetoacetate | 4-Methoxybenzylamine | 75 |

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis from β-Ketoesters and Amines[6]

Materials:

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Primary amine (e.g., benzylamine)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add the β-ketoester (1.0 mmol), the primary amine (1.2 mmol), CuI (0.1 mmol, 19 mg), and K₂CO₃ (2.0 mmol, 276 mg) in DMSO (5 mL).

-

Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted oxazole.

Experimental Workflow

Caption: Workflow for copper-catalyzed one-pot oxazole synthesis.

Visible Light-Induced One-Pot Synthesis